molecular formula C17H22N6O2 B2891944 1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1396686-05-7

1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

Cat. No.: B2891944
CAS No.: 1396686-05-7
M. Wt: 342.403
InChI Key: DSVQEVIERDUUKZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a methylpiperazinyl group, and a pyrimidinyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with 4-methylpiperazine to form an intermediate, which is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. For example, it could inhibit the activity of a particular kinase, leading to altered phosphorylation states of downstream proteins and subsequent changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-(4-methyl-1-piperazinyl)ethanone
  • Piperidine, 1-(4-methoxyphenyl)-

Comparison

Compared to similar compounds, 1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea exhibits unique structural features that confer distinct chemical and biological properties. Its combination of methoxyphenyl, methylpiperazinyl, and pyrimidinyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22-7-9-23(10-8-22)16-11-15(18-12-19-16)21-17(24)20-13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVQEVIERDUUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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